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molecular formula C8H12F2O B037505 1-(4,4-Difluorocyclohexyl)ethanone CAS No. 121629-16-1

1-(4,4-Difluorocyclohexyl)ethanone

Cat. No. B037505
M. Wt: 162.18 g/mol
InChI Key: GVQZGQHEAPUDEL-UHFFFAOYSA-N
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Patent
US08754079B2

Procedure details

0.361 g meta-chloro-perbenzoic acid were added into a solution of 0.262 g 1-(4,4-difluoro-cyclohexyl)-ethanone in 5 ml chloroform. The reaction was stirred at rt for 2 hours when TLC indicated consumption of the 1-(4,4-difluoro-cyclohexyl)-ethanone. The solution was poured into saturated sodium hydrogencarbonate solution and extracted with chloroform (3×50 ml). The combined organic phases were passed through a phase separator concentrated in vacuo. The crude product was resuspended in methanol (5 ml) and 10% aq. potassium carbonate solution. (5 ml) and stirred at rt over a weekend. The solution was diluted with chloroform (25 ml) and sat. sodium hydrogencarbonate solution. The organic phases were separated and the aqueous phase was extracted with methylene chloride (3×25 ml). The combined organic phases were passed through a phase-separator, concentrated in vacuo. Purification was achieved by silica gel column chromatography (solvent: 100%→1:1 petroleum ether/diethylether).
Quantity
0.361 g
Type
reactant
Reaction Step One
Quantity
0.262 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC1C=CC=C(C(OO)=[O:9])C=1.[F:12][C:13]1([F:22])[CH2:18][CH2:17][CH:16](C(=O)C)[CH2:15][CH2:14]1>C(Cl)(Cl)Cl>[F:12][C:13]1([F:22])[CH2:18][CH2:17][CH:16]([OH:9])[CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
0.361 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
0.262 g
Type
reactant
Smiles
FC1(CCC(CC1)C(C)=O)F
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at rt for 2 hours when TLC
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
consumption of the 1-(4,4-difluoro-cyclohexyl)-ethanone
ADDITION
Type
ADDITION
Details
The solution was poured into saturated sodium hydrogencarbonate solution
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (3×50 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
STIRRING
Type
STIRRING
Details
(5 ml) and stirred at rt over a weekend
ADDITION
Type
ADDITION
Details
The solution was diluted with chloroform (25 ml) and sat. sodium hydrogencarbonate solution
CUSTOM
Type
CUSTOM
Details
The organic phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with methylene chloride (3×25 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
FC1(CCC(CC1)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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